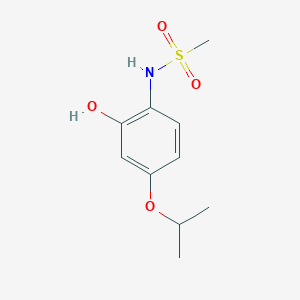
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound belongs to the class of sulfonamides, which are widely used in various fields due to their diverse chemical properties and biological activities.
Métodos De Preparación
The synthesis of N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-hydroxy-4-isopropoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Análisis De Reacciones Químicas
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(2-Hydroxy-4-methoxyphenyl)methanesulfonamide: This compound has a methoxy group instead of an isopropoxy group, which may affect its chemical and biological properties.
N-(2-Hydroxy-4-ethoxyphenyl)methanesulfonamide: The ethoxy group in this compound provides different steric and electronic effects compared to the isopropoxy group.
N-(2-Hydroxy-4-phenoxyphenyl)methanesulfonamide: The phenoxy group introduces aromaticity, which can influence the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties.
Propiedades
Fórmula molecular |
C10H15NO4S |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-8-4-5-9(10(12)6-8)11-16(3,13)14/h4-7,11-12H,1-3H3 |
Clave InChI |
WXRPCEYXANJXKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


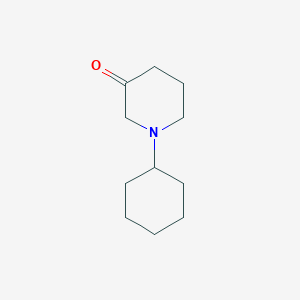
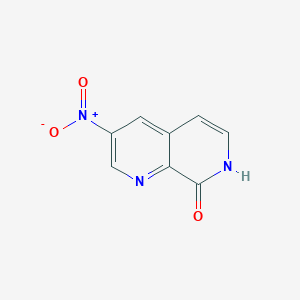
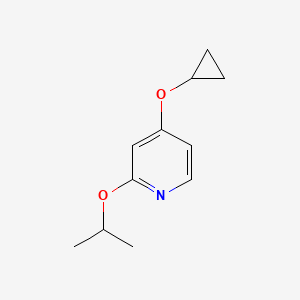
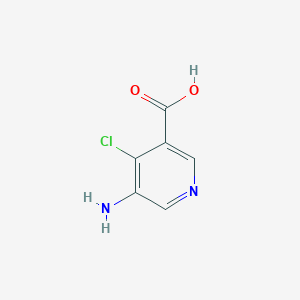
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
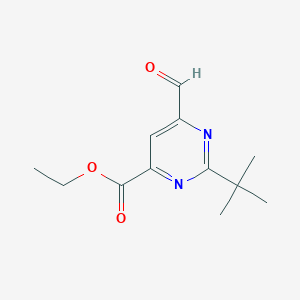
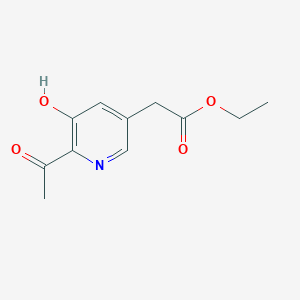
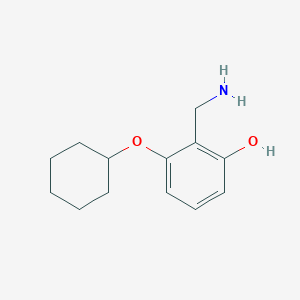
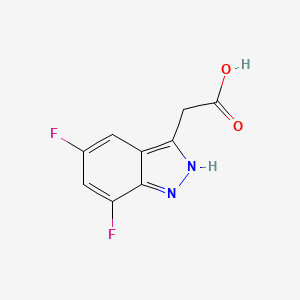
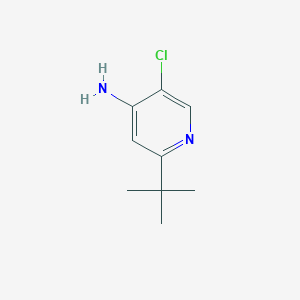
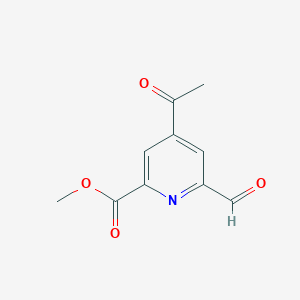
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
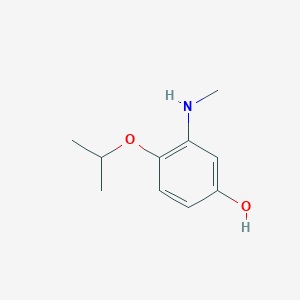
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
